2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3/c1-11-8-16(25-30-11)23-17(28)10-26-20(29)19-15(18(24-26)12-2-3-12)9-22-27(19)14-6-4-13(21)5-7-14/h4-9,12H,2-3,10H2,1H3,(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWCAVOGAYMKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 442.5 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of cyclopropyl and fluorophenyl groups contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H22F N6O3 |
| Molecular Weight | 442.5 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Research indicates that compounds with a pyrazolo[3,4-d]pyridazine scaffold exhibit various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation.
- Antimicrobial Properties : Its structural components suggest potential effectiveness against bacterial and fungal infections.
- Neuroprotective Effects : Some studies indicate that similar compounds may protect neuronal cells from oxidative stress.
Case Studies and Research Findings
- Anticancer Activity : A study published in Medicinal Chemistry explored derivatives of pyrazolo[3,4-d]pyridazine and their effects on cancer cell lines. The research demonstrated that specific substitutions at the 7-position significantly enhanced the antiproliferative effects against breast and lung cancer cells .
- Antimicrobial Efficacy : In a comparative study on various pyridazine derivatives, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics .
- Neuroprotective Studies : A recent investigation into neuroprotective agents highlighted the potential of similar pyrazolo compounds in reducing neuronal apoptosis in models of neurodegenerative diseases. The results suggested that these compounds could mitigate oxidative damage, offering a therapeutic avenue for conditions like Alzheimer's disease .
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. The pyrazolo[3,4-d]pyridazine framework has been linked to inhibition of specific kinases involved in cancer progression. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Antimicrobial Properties
Compounds containing the isoxazole and pyrazole moieties have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Neuroprotective Effects
The neuroprotective potential of similar heterocyclic compounds has been explored, showing promise in models of neurodegenerative diseases. The mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Anticancer Mechanism
A study focusing on pyrazolo[3,4-d]pyridazine derivatives demonstrated their ability to inhibit the activity of certain kinases linked to tumor growth. The compound was tested on various cancer cell lines, showing a dose-dependent response in inhibiting cell viability and inducing apoptosis through caspase activation .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that derivatives of the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating potential as a new class of antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with other pyrazolo-pyridinone/acetamide derivatives. A notable analogue is 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide (Compound 4f, from ) . Key structural comparisons include:
| Feature | Target Compound | Compound 4f |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyridazinone | Pyrazolo[3,4-b]pyridine |
| Substituents | 4-cyclopropyl, 4-fluorophenyl | 4-methyl, 4-chlorophenyl, phenyl |
| Acetamide Side Chain | N-(5-methylisoxazol-3-yl) | N-(4-fluorophenyl) |
| Molecular Formula | C₂₃H₂₀FN₅O₃ (hypothesized) | C₂₇H₂₀FClN₄O₂ |
| Melting Point | Not reported in evidence | 214–216°C |
Physicochemical and Spectral Properties
- IR Spectroscopy: Compound 4f exhibits peaks at 3325 cm⁻¹ (N–H stretch) and 1684 cm⁻¹ (C=O stretch) .
- NMR : The ¹H-NMR of Compound 4f includes signals for aromatic protons (δ 7.19–7.73 ppm) and a methyl group (δ 1.79 ppm). The target compound’s cyclopropyl group may produce distinctive splitting patterns in the δ 0.5–2.0 ppm range.
- Mass Spectrometry : Compound 4f shows a molecular ion at m/z 486 (M⁺). The target compound’s molecular weight (hypothesized ~457 g/mol) would differ due to its distinct substituents.
Bioactivity and Functional Implications
Key considerations:
- Substituent Effects : The 4-fluorophenyl group in both compounds may enhance binding to hydrophobic pockets in target proteins. However, the cyclopropyl group in the target compound could reduce metabolic oxidation compared to Compound 4f’s methyl group .
- Acetamide Modifications : The 5-methylisoxazole side chain in the target compound may improve water solubility or enable hydrogen bonding via the isoxazole’s oxygen atom, contrasting with the lipophilic 4-fluorophenyl group in Compound 4f .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
